molecular formula C6H9ClN6O B15060928 (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride

Cat. No.: B15060928
M. Wt: 216.63 g/mol
InChI Key: DVCBOELUKKEBHN-WCCKRBBISA-N
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Description

The compound (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride is a synthetic small molecule characterized by three key structural motifs:

  • Tetrazole ring: A five-membered aromatic heterocycle with four nitrogen atoms, serving as a bioisostere for carboxylic acids due to its similar pKa and metabolic stability .
  • Alkyne group: The pent-4-ynamide moiety introduces a terminal alkyne, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.
  • Chiral center: The (2S)-configuration at the α-carbon of the amino group may influence biological activity and binding affinity.

This hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical research.

Properties

Molecular Formula

C6H9ClN6O

Molecular Weight

216.63 g/mol

IUPAC Name

(2S)-2-amino-N-(2H-tetrazol-5-yl)pent-4-ynamide;hydrochloride

InChI

InChI=1S/C6H8N6O.ClH/c1-2-3-4(7)5(13)8-6-9-11-12-10-6;/h1,4H,3,7H2,(H2,8,9,10,11,12,13);1H/t4-;/m0./s1

InChI Key

DVCBOELUKKEBHN-WCCKRBBISA-N

Isomeric SMILES

C#CC[C@@H](C(=O)NC1=NNN=N1)N.Cl

Canonical SMILES

C#CCC(C(=O)NC1=NNN=N1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with an alkyne-containing intermediate through a series of reactions, including amide bond formation and alkyne addition.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cyclization step and continuous flow systems for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. Additionally, the alkyne group can participate in covalent bonding with target molecules, leading to irreversible inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name (CAS/Identifier) Structural Features Counterion Key Functional Groups Applications/Notes
(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride Tetrazole ring, terminal alkyne, chiral amine, amide linkage HCl Tetrazole, pent-4-ynamide Bioisostere for carboxylic acids; click chemistry applications
(2S)-2,5-Diaminopentanamide dihydrochloride ([71697-89-7]) Linear diamine, amide group, no heterocycle 2HCl Primary amines, amide Limited toxicological data; used in peptide synthesis
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride (151294-96-1) Biotin-like thienoimidazolone core, amide linkage HCl Thienoimidazolone, amide High structural similarity (1.00) to biotin derivatives; potential targeting applications
12-Methyltridecanoic acid ([2724-57-4]) Branched fatty acid, no heterocycle or nitrogenous groups N/A Carboxylic acid, methyl branch Metabolite detected in feces; no direct pharmacological relevance

Key Observations :

  • The tetrazole ring in the target compound distinguishes it from carboxylic acid analogs (e.g., 12-methyltridecanoic acid) by offering superior metabolic stability and pH-independent ionization .
  • The alkyne group provides unique reactivity absent in diaminopentanamide or biotin-like compounds, enabling modular chemical modifications.
  • The chiral center is shared with (2S)-2,5-diaminopentanamide dihydrochloride, but the latter lacks heterocyclic or alkyne functionalities, limiting its versatility.

Physicochemical Properties

Property Target Compound (2S)-2,5-Diaminopentanamide Dihydrochloride 151294-96-1 (Biotin Analog)
Solubility (Polar Solvents) High (due to HCl) High (2HCl salt) Moderate
Stability Stable under dry conditions; alkyne may oxidize in presence of metals Hygroscopic; prone to decomposition at high pH Stable in neutral pH
LogP (Predicted) -1.2 (hydrophilic) -2.5 (highly hydrophilic) 0.8 (amphiphilic)

Key Observations :

  • The hydrochloride salts of the target compound and diaminopentanamide enhance solubility but may require controlled storage to prevent hygroscopic degradation .
  • The biotin analog (151294-96-1) exhibits amphiphilic behavior due to its thienoimidazolone core, favoring membrane interaction.

Key Observations :

  • Safety data for the target compound is scarce, but analogs like (2S)-2,5-diaminopentanamide dihydrochloride recommend stringent handling protocols .
  • The tetrazole group is generally considered non-toxic but requires validation in vivo.

Biological Activity

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects based on recent findings.

The compound has a molecular formula of C7H10N6C_7H_10N_6 with a molecular weight of 194.19 g/mol. It is characterized by the presence of a tetrazole ring, which is known for enhancing biological activity in various chemical compounds.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The MTT assay was utilized to assess cell viability.

Cell Line IC50 (µM)
A549 (Lung carcinoma)15.74 ± 1.7
CaCo-2 (Colorectal cancer)27.0 ± 2.5
HTB-140 (Melanoma)13.95 ± 2.5

The compound exhibited significant cytotoxicity against A549 and HTB-140 cells, suggesting its potential as an anti-cancer agent .

Anti-inflammatory Activity

The compound's ability to inhibit interleukin release was assessed in A549 cells. Results indicated that treatment with this compound resulted in a marked decrease in interleukin levels compared to control groups.

Treatment Interleukin Release (%)
Control100
Compound Treatment10

This data highlights the compound's potential anti-inflammatory properties .

The mechanism behind the cytotoxic and anti-inflammatory effects appears to be linked to the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment led to an increase in early and late apoptotic cells:

Cell Line Early Apoptosis (%) Late Apoptosis (%)
A54942.737.8
CaCo-236.726.7

These findings suggest that this compound may induce apoptosis through both intrinsic and extrinsic pathways .

Case Studies

In a recent study focusing on various derivatives of tetrazole compounds, it was found that those containing the tetrazole moiety displayed enhanced biological activities compared to their non-tetrazole counterparts. This supports the hypothesis that the tetrazole group plays a crucial role in mediating biological effects.

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